1-(Trifluoromethyl)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIKANRMRRBHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Trifluoromethyl Isoquinoline and Its Derivatives
Direct Trifluoromethylation Approaches
Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-existing isoquinoline (B145761) core or the construction of the heterocyclic ring during the trifluoromethylation step. These methods are often more efficient than traditional multi-step syntheses that rely on building blocks already containing the CF3 group.
Radical-based methods are predominant in direct trifluoromethylation. They rely on the generation of the highly reactive trifluoromethyl radical (•CF3), which can then engage with the isoquinoline nucleus or a suitable precursor in a C-H functionalization or a cyclization cascade.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, avoiding the need for harsh reagents or high temperatures. princeton.edunih.gov This strategy utilizes a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process to generate a trifluoromethyl radical from a stable precursor. nih.gov
####### 2.1.1.1.1. Metal-Catalyzed Photoredox Systems (e.g., Iridium Complexes)
Iridium(III) polypyridyl complexes are highly effective photocatalysts due to their favorable photophysical properties, including long-lived excited states and tunable redox potentials. conicet.gov.ar A general approach for the C-H trifluoromethylation of heteroarenes involves the use of an iridium photocatalyst, such as [Ir{dF(CF3)ppy}2(dtbpy)]PF6, in combination with a CF3 radical source like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent). researchgate.nettue.nl
The catalytic cycle is initiated by the photoexcitation of the Ir(III) catalyst. The excited-state *Ir(III) is a potent reductant and engages in a single-electron transfer (SET) with an oxidant, or alternatively, the excited state can be a strong oxidant capable of reducing a CF3 source. In many protocols for heteroarene functionalization, the excited photocatalyst oxidizes the CF3 source to generate the trifluoromethyl radical. This radical then adds to the electron-deficient C1 position of the protonated heterocycle (Minisci-type reaction). A subsequent oxidation step and deprotonation yield the final 1-(trifluoromethyl)isoquinoline (B1314108) product.
A continuous-flow protocol has been developed for the trifluoromethylation of various heteroarenes, which offers advantages such as improved reaction times and yields. researchgate.netd-nb.info While isoquinoline itself was not explicitly reported as a substrate in this specific study, the methodology proved effective for a diverse set of highly functionalized heterocycles, including caffeine (B1668208) and indole (B1671886) derivatives, suggesting its applicability to the isoquinoline core. researchgate.netd-nb.info
| Catalyst | CF3 Source | Solvent | Light Source | Residence Time | Reference |
| [Ir{dF(CF3)ppy}2(dtbpy)]PF6 | CF3SO2Na | Acetonitrile | Blue LEDs (450 nm) | 30 min | researchgate.netd-nb.info |
| fac-Ir(ppy)3 | Umemoto's Reagent | DMSO | Blue LEDs (425 nm) | 2 h | beilstein-journals.org |
Table 1: Representative Conditions for Iridium-Catalyzed Photoredox Trifluoromethylation.
####### 2.1.1.1.2. Organic Photoredox Catalysis in C-H Functionalization
To circumvent the use of expensive and potentially toxic heavy metals, organic photocatalysts have been developed. These are typically organic dyes or other molecules capable of mediating photoredox transformations. nih.gov While direct C-H trifluoromethylation of isoquinoline using this approach is not as widely documented as metal-catalyzed versions, related syntheses highlight its potential.
One strategy involves the photoredox radical trifluoromethylation of ortho-vinylphenyl isocyanides to produce 2-trifluoromethylated quinolines. rsc.org In this method, an electron donor-acceptor (EDA) complex forms between the Togni reagent and a base (e.g., DBU). Upon irradiation with visible light, this complex facilitates the generation of the trifluoromethyl radical without a dedicated photocatalyst, initiating a cascade cyclization to form the CF3-substituted quinoline. rsc.org This approach demonstrates how organic photoredox principles can be applied to construct complex trifluoromethylated heterocycles.
Other metal-free systems utilize organic dyes like Methylene Blue under visible light irradiation to achieve radical trifluoromethylation of alkenes, showcasing a broader principle that could be adapted for heteroarenes. acs.org
A highly efficient, transition-metal-free method has been developed for the synthesis of 1-(trifluoromethyl)isoquinolines from α-benzylated tosylmethyl isocyanide (TosMIC) derivatives. acs.orgacs.orgnih.gov This reaction proceeds via a radical cascade mechanism initiated by the Togni reagent as the CF3 radical precursor and is proposed to operate under electron catalysis. acs.org
The process begins with the synthesis of the starting materials, α-benzyl TosMIC derivatives, which are prepared via the sequential double α-alkylation of commercially available TosMIC. acs.org These precursors then undergo a radical cascade reaction upon treatment with the Togni reagent. The proposed mechanism involves the addition of the trifluoromethyl radical to the isocyanide moiety, generating an imidoyl radical. This radical undergoes a rapid intramolecular homolytic aromatic substitution (HAS) onto the tethered phenyl ring. The resulting intermediate then eliminates a tolylsulfinate radical to afford the aromatized this compound product. acs.org This method tolerates a wide range of substituents on the benzene (B151609) ring of the TosMIC derivative, providing access to variously functionalized isoquinolines. acs.orgnih.gov
In a different approach, 1-(trifluoromethyl)isoquinolines can also be generated from isoquinoline-N-oxides reacting with the Togni reagent, a transformation that is catalyzed by copper(II) triflate under mild conditions. rsc.orgdocumentsdelivered.com
| Substrate (α-Benzylated TosMIC Derivative) | CF3 Source | Conditions | Yield (%) | Reference |
| R = H | Togni Reagent | DCE, 80 °C, 24 h | 75 | acs.org |
| R = 4-MeO | Togni Reagent | DCE, 80 °C, 24 h | 71 | acs.org |
| R = 4-F | Togni Reagent | DCE, 80 °C, 24 h | 72 | acs.org |
| R = 4-Cl | Togni Reagent | DCE, 80 °C, 24 h | 65 | acs.org |
| R = 3-MeO | Togni Reagent | DCE, 80 °C, 24 h | 70 | acs.org |
Table 2: Synthesis of 1-(Trifluoromethyl)isoquinolines via Electron Catalysis with TosMIC Derivatives.
Electrosynthesis offers a green and sustainable alternative for generating radicals, as it often obviates the need for chemical oxidants or reductants by using electrical current. researchgate.net The trifluoromethyl radical can be generated at either the cathode or anode depending on the precursor used. researchgate.netrsc.org For instance, cathodic reduction of reagents like IMDN-SO2CF3 can produce •CF3 radicals efficiently. rsc.orgresearchgate.net Anodic oxidation of the readily available sodium trifluoromethanesulfinate (CF3SO2Na) is another common and practical route. rsc.orgnih.gov
This strategy has been successfully applied to the synthesis of trifluoromethylated isoquinoline-1,3-diones. rsc.orgresearchgate.net In this process, an electrochemically generated •CF3 radical adds to an N-arylacrylamide substrate, which then undergoes a cyclization reaction to form the functionalized isoquinoline-1,3-dione ring system.
Furthermore, the direct C-H functionalization of the isoquinoline ring has been demonstrated through the electrochemical difluoromethylation of isoquinoline N-oxides using sodium difluoromethanesulfinate (HCF2SO2Na). acs.org This reaction proceeds with high regioselectivity for the N-ortho position (C1) under constant current, providing the desired products in good to excellent yields. Although this example involves difluoromethylation, the underlying principle of electrochemical radical generation and subsequent addition to the isoquinoline core is directly applicable to trifluoromethylation. acs.org
| Reaction Type | Substrate | Reagent | Electrode Setup | Yield (%) | Reference |
| Trifluoromethylation/Cyclization | N-Arylacrylamide | IMDN-SO2CF3 | Undivided cell, C cathode, Pt anode | up to 81 | researchgate.net |
| N-ortho-Difluoromethylation | Isoquinoline N-oxide | HCF2SO2Na | Undivided cell, C anode, Pt cathode | up to 94 | acs.org |
Table 3: Examples of Electrochemical Synthesis of Isoquinoline Derivatives.
Radical Trifluoromethylation Strategies
Electrochemical Approaches for Trifluoromethyl Radical Generation
Electrochemical Trifluoromethylation/Cyclization (e.g., for Isoquinoline-1,3-diones)
Electrochemical methods offer a green and efficient alternative to traditional chemical redox reactions for the synthesis of complex organic molecules. nih.gov A notable application is the electrochemical trifluoromethylation/cyclization to produce isoquinoline-1,3-diones. nih.govrsc.orgrsc.org This protocol utilizes an inexpensive and readily available trifluoromethylation reagent, IMDN-SO₂CF₃, and proceeds through a cathodic reduction to generate trifluoromethyl radicals. nih.govrsc.org The reaction can be carried out efficiently without the need for additional redox reagents and demonstrates good functional group tolerance and a broad substrate scope. nih.govrsc.orgresearchgate.net
The proposed mechanism involves the single-electron reduction of the trifluoromethylation reagent at the cathode to generate a trifluoromethyl radical. nih.gov This radical is then captured by an alkene substrate, leading to a radical intermediate that undergoes intramolecular cyclization. nih.gov Subsequent anodic oxidation of the cyclized intermediate affords the final isoquinoline-1,3-dione product. nih.gov This method has been successfully applied to the synthesis of various functionalized isoquinoline-1,3-diones. nih.govresearchgate.net
Table 1: Electrochemical Synthesis of 4-(Trifluoromethyl)isoquinoline-1,3-diones
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | N-Methyl-N-phenylmethacrylamide | 4-(Trifluoromethyl)-2-methyl-3-phenylisoquinoline-1,3(2H,4H)-dione | 85 |
| 2 | N-Benzyl-N-phenylmethacrylamide | 2-Benzyl-4-(trifluoromethyl)-3-phenylisoquinoline-1,3(2H,4H)-dione | 78 |
| 3 | N-Allyl-N-phenylmethacrylamide | 2-Allyl-4-(trifluoromethyl)-3-phenylisoquinoline-1,3(2H,4H)-dione | 82 |
Data sourced from electrochemical trifluoromethylation/cyclization studies. nih.govnih.gov
Catalyst-Free Electrochemical Fluoroalkylation
While direct catalyst-free electrochemical fluoroalkylation for the synthesis of this compound is not extensively documented, related methodologies for other nitrogen-containing heterocycles provide insight into the potential of this approach. For instance, catalyst-free electrochemical di- and trifluoromethylation/cyclization of N-substituted acrylamides has been developed to access fluoroalkylated oxindoles and 3,4-dihydroquinolin-2(1H)-ones. nih.gov This strategy operates under external oxidant-free conditions through the direct electrolysis of sodium sulfinates in an undivided cell. nih.gov
Similarly, a catalyst-free electrochemical trifluoromethylation of coumarins using CF₃SO₂NHNHBoc as the trifluoromethyl source has been reported to produce 3-trifluoromethyl coumarins in moderate to good yields. rsc.org These methods highlight the potential for developing catalyst-free electrochemical approaches for the direct trifluoromethylation of isoquinoline precursors.
Copper-Catalyzed Trifluoromethylation
A highly efficient method for the synthesis of 1-(trifluoromethyl)isoquinolines involves the copper-catalyzed reaction of isoquinoline-N-oxides with an electrophilic trifluoromethylating reagent, such as the Togni reagent. rsc.orgdocumentsdelivered.com This reaction proceeds smoothly under mild conditions and provides good yields of the desired products. rsc.org The use of copper(II) triflate as a catalyst has been shown to be effective for this transformation. rsc.org
The reaction likely proceeds through a Cu(I)–Cu(II) catalytic cycle. rsc.org It is proposed that the copper catalyst facilitates the deprotonation of the substrate, followed by an interaction with the Togni reagent to generate a trifluoromethyl radical. rsc.org This radical then adds to the isoquinoline-N-oxide, leading to the formation of the this compound product. rsc.org
Table 2: Copper-Catalyzed Trifluoromethylation of Isoquinoline-N-Oxides
| Entry | Isoquinoline-N-Oxide Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Isoquinoline-N-oxide | This compound | 85 |
| 2 | 3-Methylisoquinoline-N-oxide | 3-Methyl-1-(trifluoromethyl)isoquinoline | 82 |
| 3 | 4-Chloroisoquinoline-N-oxide | 4-Chloro-1-(trifluoromethyl)isoquinoline | 75 |
Data represents typical yields from reactions with the Togni reagent catalyzed by copper(II) triflate. rsc.org
Silver-Catalyzed Trifluoromethylation
Silver-catalyzed reactions provide another powerful tool for the synthesis of trifluoromethylated isoquinoline derivatives. One such method is the silver(I)-catalyzed reaction of 2-alkynylaryl aldimines with trimethyl(trifluoromethyl)silane, which yields 1-(trifluoromethyl)-1,2-dihydroisoquinolines. lookchem.com This transformation proceeds under very mild conditions and demonstrates a broad substrate scope, allowing for the introduction of diverse functionalities. lookchem.com The reaction can also be performed as a three-component reaction involving a 2-alkynylbenzaldehyde, an amine, and trimethyl(trifluoromethyl)silane. lookchem.com
This method is particularly noteworthy as it allows for the direct introduction of the trifluoromethyl group at the C1 position of the isoquinoline ring system. lookchem.com The reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring of the 2-alkynylbenzaldimine, although substrates with electron-donating groups tend to give higher yields. lookchem.com
While the direct silver(I)-catalyzed trifluoromethylation of 2-alkynylbenzaldoximes to yield this compound is a specific transformation, related methodologies highlight the utility of silver catalysis in this area. For instance, a silver(I)-catalyzed reaction of 2-alkynylbenzaldoxime with silver (trifluoromethyl)thiolate has been developed for the synthesis of 1-[(trifluoromethyl)thio]isoquinolines. lookchem.com
Furthermore, the synthesis of 2-trifluoromethylpyrazolo[5,1-a]isoquinolines has been achieved through a silver triflate-catalyzed one-pot tandem cyclization/[3 + 2] cycloaddition reaction of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org This method provides access to highly functionalized trifluoromethylated isoquinoline derivatives in moderate to excellent yields. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org These examples underscore the potential of silver catalysis for the synthesis of various trifluoromethylated isoquinoline-based structures from 2-alkynyl precursors.
Synthetic Routes to this compound and Its Analogs
The incorporation of the trifluoromethyl group into the isoquinoline scaffold has garnered significant attention in medicinal and materials chemistry due to the unique properties conferred by this substituent. This article focuses exclusively on the synthetic methodologies developed for the preparation of this compound and its derivatives, categorized by the nature of the bond-forming strategies employed.
Reaction Mechanisms and Pathways in Trifluoromethylated Isoquinoline Synthesis
The synthesis of 1-(Trifluoromethyl)isoquinoline (B1314108), a significant compound in medicinal chemistry, is achieved through various reaction mechanisms. These pathways can be broadly categorized into radical, ionic/polar, and chelation-assisted C-H activation mechanisms.
Derivatization and Further Functionalization of 1 Trifluoromethyl Isoquinoline Scaffolds
C-H Bond Functionalization of Trifluoromethylated Isoquinolines
The introduction of a strongly electron-withdrawing trifluoromethyl group at the C-1 position renders the isoquinoline (B145761) ring system highly electron-deficient. This electronic property is a key determinant for the regioselectivity of further functionalization, particularly in C-H bond activation reactions.
One of the most effective methods for functionalizing such electron-poor heteroaromatics is the Minisci reaction. This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heterocyclic substrate. The presence of the CF₃ group at C-1 deactivates the heterocyclic nucleus towards electrophilic attack but significantly activates it for radical substitution. Under Minisci conditions, radicals are generated from a variety of precursors and add to the most electron-deficient positions of the isoquinoline ring that are not sterically hindered. For 1-substituted isoquinolines, these positions are typically C-5 and C-8.
For instance, a three-component Minisci reaction can be employed where an electrophilic trifluoromethyl radical first adds to an electron-rich alkene, generating a new nucleophilic alkyl radical. This alkyl radical then undergoes a regioselective Minisci addition to an electron-deficient N-heterocycle like 1-(trifluoromethyl)isoquinoline (B1314108). science.gov This approach allows for the introduction of diverse alkyl groups onto the isoquinoline core. science.gov The reaction is typically performed under acidic conditions to ensure protonation of the isoquinoline nitrogen, which further enhances its reactivity towards the nucleophilic radical.
Recent advancements have also described photoredox-mediated Minisci-type reactions. For example, a photocatalytic approach using N-trifluoroethoxyphthalimide as a precursor can generate a trifluoroethanol radical. researchgate.netsigmaaldrich.com This radical can then be added to the isoquinoline ring, demonstrating a method to install hydroxyfluoroalkyl units. researchgate.netsigmaaldrich.com
Furthermore, protocols for the meta-C-H functionalization of isoquinolines have been developed, proceeding through a redox-neutral dearomatization-rearomatization process. beilstein-journals.org These catalyst-free reactions allow for the introduction of various groups, including perfluoroalkyl and halogen substituents, at the meta-position relative to the nitrogen atom, offering another pathway for functionalizing the trifluoromethylated isoquinoline scaffold. beilstein-journals.org
Table 1: Examples of Minisci-Type Reactions for Isoquinoline Functionalization This table illustrates general Minisci-type reactions applicable to the isoquinoline scaffold. The presence of a CF₃ group at C-1 would direct these functionalizations to positions such as C-5 or C-8.
| Radical Precursor | Reagents & Conditions | Functional Group Introduced | Reference |
|---|---|---|---|
| CF₃SO₂Na / Alkene | TBHP, TFA, DMSO, 80 °C | Alkyl (from alkene) | science.gov |
| N-trifluoroethoxyphthalimide | Ir-photocatalyst, visible light | Trifluoroethanol | researchgate.netsigmaaldrich.com |
Transformations Involving the Trifluoromethyl Group on Isoquinoline Derivatives
While the trifluoromethyl group is generally considered to be chemically robust, several methods have been developed to transform it into other functional groups, thereby increasing the synthetic utility of the this compound scaffold. These transformations often require specific activation of the CF₃ group.
One notable strategy involves the reaction of anionically activated trifluoromethyl groups with nucleophiles. Current time information in Sydney, AU.dntb.gov.ua When the CF₃ group is positioned ortho to a group that can stabilize a negative charge, such as a hydroxyl or an appropriately substituted imidazole, it can react with various binucleophiles. For example, reaction with 2-aminophenols in aqueous sodium hydroxide (B78521) can transform the CF₃ group into a benzoxazole (B165842) ring system in a one-step process. Current time information in Sydney, AU.dntb.gov.ua This method demonstrates high functional group tolerance. dntb.gov.ua
Another approach involves the transformation of aromatic trifluoromethyl groups into carbonyls. This can be achieved by reacting the benzotrifluoride (B45747) derivative with strong Lewis acids like boron tribromide, which facilitates C-F bond cleavage and subsequent hydrolysis to form a ketone. researchgate.net
Furthermore, synthetic routes starting from precursors like o-functionalized α-trifluoromethylstyrenes can lead to isoquinoline derivatives where the fluorinated one-carbon unit has been modified. Intramolecular cyclization of these styrenes bearing imine or amidomethyl groups can yield isoquinolines with 4-difluoromethyl (CF₂H) or 4-difluoromethylene (=CF₂) moieties, respectively. scirp.orgnih.gov These reactions proceed via intramolecular addition or an SN2'-type substitution at the trifluoromethylvinyl group. scirp.orgnih.gov
Table 2: Selected Transformations of Aromatic Trifluoromethyl Groups
| Starting Material Type | Reagents | Resulting Functional Group | Key Feature | Reference |
|---|---|---|---|---|
| Anionically activated Ar-CF₃ | 2-Aminophenols, NaOH (aq) | Benzoxazole | CF₃ group converted to a heterocycle | Current time information in Sydney, AU.dntb.gov.ua |
| Benzotrifluorides | Boron tribromide (BBr₃) | Ketone/Carbonyl | C-F cleavage to form C=O | researchgate.net |
| o-Formyl-α-trifluoromethylstyrene | NH₂OH·HCl | 4-Difluoromethylisoquinoline | Intramolecular cyclization with modification | scirp.orgnih.gov |
| o-Tosylamidomethyl-α-trifluoromethylstyrene | Base (e.g., K₂CO₃) | 4-Difluoromethyleneisoquinoline | Intramolecular substitution with modification | scirp.orgnih.gov |
Regiospecific Functionalization Strategies
Achieving regioselectivity is a paramount challenge in the synthesis of complex molecules. For the this compound scaffold, several strategies allow for the precise introduction of functional groups at specific positions on the heterocyclic ring.
Nucleophilic Aromatic Substitution (SNA) : The C-1 position of isoquinoline is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The presence of a trifluoromethyl group at this position further enhances this effect. If a suitable leaving group is present at another position, such as a halogen at C-4, it can be readily displaced by nucleophiles. nih.gov More importantly, nucleophilic substitution can occur at position 1 if a leaving group is installed there. nih.gov The reaction proceeds through a negatively charged Meisenheimer-type intermediate, which is stabilized by the aromatic system and the electron-withdrawing nitrogen atom. nih.gov
Palladium-Catalyzed C-H Functionalization : For positions not easily accessible through nucleophilic or radical attack, transition metal-catalyzed C-H activation offers a powerful alternative. Palladium-catalyzed reactions, in particular, have been used for the direct arylation of isoquinolines. nih.gov These methods often rely on a directing group to guide the catalyst to a specific C-H bond, typically at the C-8 position. While many examples involve the functionalization of the parent isoquinoline or its N-oxide, these principles are applicable to substituted derivatives.
Radical Trifluoromethylation for Synthesis : A regiospecific method to construct the this compound scaffold itself involves the radical trifluoromethylation of β-aryl-α-isocyano-acrylates. unipi.it Using a CF₃ radical precursor like the Togni reagent, this metal-free protocol achieves trifluoromethylation with a simultaneous cyclization to form the isoquinoline framework, directly installing the CF₃ group at the C-1 position with high regioselectivity. unipi.it
Analytical Derivatization for Stereochemical Analysis of Related Tetrahydroisoquinoline Derivatives
The reduction of the isoquinoline ring system leads to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives. If the substituent at the C-1 position is maintained, a chiral center is created. Determining the enantiomeric composition (e.g., enantiomeric excess) of these chiral THIQs is crucial, particularly in pharmaceutical development. Since enantiomers have identical physical properties in an achiral environment, their separation and analysis require chiral recognition.
A robust and widely applicable method for this purpose is analytical derivatization . This technique involves reacting the mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard, non-chiral analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
For chiral THIQs, which are secondary amines, a common and effective CDA is (–)-(1R)-menthyl chloroformate . researchgate.netscirp.org This reagent reacts with the nitrogen atom of the THIQ to form a pair of diastereomeric carbamates. These diastereomers can then be resolved on a standard achiral GC column, allowing for the determination of the original enantiomeric ratio. scirp.org This method is versatile and has been successfully applied to a wide range of substituted THIQs. scirp.org
Other analytical approaches include:
Chiral HPLC : Using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and separation.
NMR Spectroscopy with Chiral Solvating Agents (CSAs) : In this method, a chiral solvating agent is added to the NMR sample of the racemic analyte. dntb.gov.uanih.gov The CSA forms transient diastereomeric complexes with each enantiomer, which have slightly different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. dntb.gov.uanih.gov
Table 3: Methods for Stereochemical Analysis of Chiral Tetrahydroisoquinolines
| Analytical Method | Principle | Key Reagent/Column | Detection | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Conversion to diastereomers via derivatization | (–)-(1R)-Menthyl chloroformate (CDA) | GC-MS, GC-FID | researchgate.netscirp.org |
| Chiral HPLC | Differential interaction with a chiral surface | Chiral Stationary Phase (e.g., polysaccharide-based) | UV, MS | |
| NMR Spectroscopy | Formation of transient diastereomeric complexes | Chiral Solvating Agent (CSA) | ¹H NMR, ¹³C NMR | dntb.gov.uanih.gov |
Construction of Complex Fluorinated Heterocycles
Synthesis of Trifluoromethylated Isoquinoline-1,3-diones
While direct transformations from this compound are not prominently documented, related trifluoromethylated isoquinoline-1,3-diones are synthesized via alternative advanced electrochemical methods. These protocols achieve a trifluoromethylation and cyclization sequence on activated alkene substrates to build the desired heterocyclic core. researchgate.net
Formation of Indeno[1,2-c]quinolines
A sophisticated one-pot, multistep methodology allows for the synthesis of trifluoromethylated indeno[1,2-c]isoquinolines from 5-acylated N-pentafluoroethyl-substituted 1,2,3-triazoles. researchgate.net This thermal reaction proceeds through the formation of a reactive ketenimine intermediate, which subsequently undergoes a specific cyclization to yield the final fused heterocyclic product. researchgate.net This transformation serves as an elegant method for constructing these complex, fluorine-containing scaffolds. researchgate.net
The scope of this transformation has been explored for various 5-acyl-N-pentafluoroethylated 1,2,3-triazoles, leading to the formation of both cyclopenta[c]isoquinolines and indeno[1,2-c]isoquinolines.
Table 1: Synthesis of Trifluoromethylated Indeno[1,2-c]isoquinolines via Triazole Rearrangement
| Starting Triazole Substituent (R) | Product | Yield (%) |
|---|---|---|
| Phenyl | 1-Trifluoromethyl-indeno[1,2-c]isoquinoline | Data not available |
| Naphthyl | 1-Trifluoromethyl-benzo[g]indeno[1,2-c]isoquinoline | Data not available |
| Thienyl | 1-Trifluoromethyl-thieno[2,3-f]indeno[1,2-c]isoquinoline | Data not available |
Data derived from a study on the microwave-assisted transformation of 5-acyl-N-pentafluoroethylated 1,2,3-triazoles. researchgate.net
Assembly of Pyrrolo[2,1-a]isoquinolines
The pyrrolo[2,1-a]isoquinoline (B1256269) framework is a core structural element in numerous natural alkaloids with significant biological activities, including anticancer properties. nih.gov One of the most powerful methods for constructing this scaffold is the 1,3-dipolar cycloaddition reaction involving isoquinolinium ylides and various electrophilic partners. nih.govrsc.org
This strategy can be applied to this compound. The process would involve the N-alkylation of this compound to form the corresponding isoquinolinium salt. Subsequent deprotonation with a base generates a 1-(trifluoromethyl)isoquinolinium ylide in situ. This reactive 1,3-dipole can then react with a suitable dipolarophile, such as an activated alkyne or alkene, to afford the desired trifluoromethylated pyrrolo[2,1-a]isoquinoline derivative in a one-pot procedure. nih.gov This domino reaction provides an efficient route to these valuable N-bridgehead heterocyclic compounds. rsc.org
Table 2: Representative Synthesis of Pyrrolo[2,1-a]isoquinolines via 1,3-Dipolar Cycloaddition
| Isoquinolinium Ylide Precursor | Dipolarophile | Product Type |
|---|---|---|
| N-phenacylisoquinolinium bromide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 1,2-dicarbomethoxy-3-benzoyl-pyrrolo[2,1-a]isoquinoline |
| N-phenacylisoquinolinium bromide | Ethyl propiolate | 1-carbethoxy-3-benzoyl-pyrrolo[2,1-a]isoquinoline |
| N-cyanomethylisoquinolinium chloride | Diethyl maleate | Diethyl 2,3-dicarbethoxy-1-cyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline |
This table illustrates the general reaction. The application to a 1-trifluoromethylisoquinolinium ylide would yield the corresponding trifluoromethylated analogues.
Synthesis of Oxazinoisoquinolines
Utilizing a similar strategy to the formation of indenoisoquinolines, trifluoromethylated 1,3-oxazin-6-ones can be synthesized. researchgate.net The process involves the thermal denitrogenation of specifically substituted N-pentafluoroethylated 4-substituted-5-acyl-1,2,3-triazoles. researchgate.net In the presence of copper(II) fluoride, these precursors form ketenimine intermediates that, depending on the nature of the acyl substitution, can cyclize to yield 2-trifluoromethyl-1,3-oxazin-6-ones or their 6,6-difluoro-1,3-oxazine precursors. researchgate.net
Role in Total Synthesis of Complex Molecules and Bioactive Analogues (e.g., CF3-mansouramycin B)
The mansouramycins are a family of isoquinoline-quinone alkaloids isolated from marine Streptomyces species that have demonstrated significant cytotoxic activity against various cancer cell lines. utrgv.edu The synthetic utility of this compound is highlighted in its role as a key building block in the total synthesis of fluorinated analogues of these natural products, such as CF3-mansouramycin B.
The total synthesis of such complex molecules often relies on a modular approach where key fragments are prepared and then coupled. A synthetic protocol to efficiently generate substituted 1-(trifluoromethyl)isoquinolines provides the necessary precursor for incorporation into the larger molecular framework. This approach allows for the strategic introduction of the trifluoromethyl group to enhance the biological profile of the final molecule, demonstrating the critical role of this compound as a starting material in advanced medicinal chemistry and natural product synthesis.
Development of Advanced Organic Materials (General)
The incorporation of the this compound scaffold into larger molecular structures has proven to be a valuable strategy in the development of advanced organic materials. The unique electronic properties conferred by the trifluoromethyl group, such as its strong electron-withdrawing nature and its contribution to molecular stability, make this building block particularly attractive for applications in polymer science and organic electronics. nih.govd-nb.info Research in this area has demonstrated the potential of this compound derivatives to function as key components in materials with tailored optical and electronic properties.
One significant area of application is in the field of polymer chemistry, where α-trifluoromethylated isoquinolines have been investigated as photoinduced-electron transfer (PET) donors for radical polymerizations. d-nb.info In this role, the this compound moiety can initiate the polymerization of various monomers under photoexcitation. d-nb.info This method allows for the synthesis of polymers with high molecular weights, and the initiator fragment can be incorporated into the final polymer structure. d-nb.info The ability to initiate polymerization using light offers spatial and temporal control over the reaction, which is a significant advantage in the fabrication of complex polymer architectures.
The photophysical properties of molecules containing the trifluoromethyl-isoquinoline core are also of great interest for the development of functional dyes and fluorescent materials. mdpi.comresearchgate.net The trifluoromethyl group can enhance properties such as photostability and influence the fluorescence quantum yield of the molecule. nih.gov For instance, derivatives of isoquinoline are known to exhibit fluorescent properties and have been explored as potential fluorophores. mdpi.com The introduction of a trifluoromethyl group is a known strategy to modulate the electronic and photophysical characteristics of such systems. nih.gov
In the realm of organic electronics, the trifluoromethyl substituent is a key feature in the design of materials for Organic Light-Emitting Diodes (OLEDs). nih.gov The electron-withdrawing nature of the CF3 group can enhance electron transport capabilities and reduce intermolecular stacking, which are crucial factors in the performance of phosphorescent materials used in OLEDs. nih.gov Although research is ongoing, the fundamental properties of this compound make it a promising building block for the synthesis of novel materials for a range of optoelectronic applications.
A study on α-trifluoromethylated quinolines as PET-donors for radical polymerizations showcased the utility of an α-trifluoromethylated isoquinoline, referred to as Iso-CF3, in initiating the polymerization of several common monomers. The following table summarizes the results of these polymerizations initiated by Iso-CF3 under photoexcitation.
Table 1: Polymerization of Various Monomers Initiated by α-Trifluoromethylated Isoquinoline (Iso-CF3) d-nb.info
| Monomer | Polymer | Mn (kg mol⁻¹) | Đ (PDI) | Conversion (%) |
|---|---|---|---|---|
| Methyl methacrylate | PEMA | 101 | 3.55 | >99 |
| Methyl acrylate | PMA | High | - | >99 |
| 2-(Dimethylamino)ethyl methacrylate | PDMAEMA | High | - | >99 |
| Acrylonitrile | PAN | High | - | 80 |
| Styrene | Polystyrene | 73 | 7.04 | >99 |
| Vinyl acetate | PVAc | 140.3 | 1.84 | 50 |
Mn = Number-average molecular weight; Đ (PDI) = Polydispersity Index. "High" indicates that the average molecular weights of these polymers were particularly high, with elution peaks at the limit of exclusion of the chromatography column.
Conclusion
1-(Trifluoromethyl)isoquinoline (B1314108) represents a fascinating and highly valuable class of compounds at the intersection of fluorine chemistry and heterocyclic synthesis. The strategic placement of the trifluoromethyl group on the isoquinoline (B145761) scaffold imparts a unique set of electronic and steric properties that have been effectively leveraged in both medicinal chemistry and materials science. The ongoing development of novel synthetic methodologies to access this and related structures, coupled with a deeper understanding of their reactivity and properties, will undoubtedly continue to fuel innovation and lead to the discovery of new molecules with significant societal impact. As research in this area progresses, the full potential of this compound as a privileged scaffold in advanced organic synthesis is yet to be fully realized.
Computational and Theoretical Studies on Trifluoromethylated Isoquinolines
Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry, providing a robust framework for investigating the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. For 1-(Trifluoromethyl)isoquinoline (B1314108), DFT calculations are instrumental in predicting its three-dimensional structure, understanding the influence of the -CF3 group on the isoquinoline (B145761) ring system, and characterizing its electronic nature.
Structural Parameters
The introduction of the sterically demanding and highly electronegative -CF3 group at the C1 position of the isoquinoline ring is anticipated to induce notable changes in the local geometry. The C1-C(CF3) bond length would be a key parameter, as would any resulting distortions in the planarity of the isoquinoline ring. For comparison, DFT calculations on the parent isoquinoline molecule have been performed, providing a baseline for understanding these structural modifications. researchgate.net
Table 1: Representative Calculated Structural Parameters for Isoquinoline (B3LYP/6-311++G(d,p)) researchgate.net
| Parameter | Calculated Value |
| C1-N2 Bond Length (Å) | 1.313 |
| N2-C3 Bond Length (Å) | 1.365 |
| C1-C9 Bond Length (Å) | 1.423 |
| C1-N2-C3 Bond Angle (°) | 117.2 |
| N2-C1-C9 Bond Angle (°) | 123.5 |
This table presents a selection of calculated parameters for the parent isoquinoline molecule to provide a comparative baseline.
Electronic Properties
The electronic properties of this compound are significantly modulated by the potent electron-withdrawing nature of the -CF3 group. DFT calculations are crucial for quantifying these effects, primarily through the analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the -CF3 group is expected to significantly lower the energies of both the HOMO and LUMO, with a potentially pronounced effect on the LUMO, thereby influencing its susceptibility to nucleophilic attack.
Studies on other trifluoromethylated quinolines have shown that the introduction of a -CF3 group can lower the HOMO-LUMO gap, suggesting increased reactivity. mdpi.com
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. In this compound, the MEP would reveal regions of negative potential (electron-rich areas), likely concentrated around the nitrogen atom and the fluorine atoms of the -CF3 group, and regions of positive potential (electron-deficient areas), anticipated around the hydrogen atoms and the carbon atom of the trifluoromethyl group. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.
Mechanistic Insights from Computational Modeling
Computational modeling plays a pivotal role in unraveling the intricate mechanisms of chemical reactions. For the synthesis of 1-(Trifluoromethyl)isoquinolines, various methods have been developed, and computational studies are beginning to shed light on the underlying reaction pathways. A prominent route involves the radical trifluoromethylation of isoquinoline derivatives. nih.gov
Mechanistic studies often involve the calculation of reaction intermediates and transition states to map out the potential energy surface of a reaction. For instance, in a radical trifluoromethylation reaction, computational modeling can help to:
Identify the active trifluoromethylating species: DFT calculations can be used to study the generation of the trifluoromethyl radical (•CF3) from various precursors.
Analyze the addition step: The addition of the •CF3 radical to the isoquinoline ring can be modeled to determine the preferred site of attack and the structure of the resulting radical intermediate.
Elucidate the subsequent steps: The fate of the radical intermediate, which may involve oxidation and deprotonation to yield the final product, can be investigated computationally.
While a detailed computational study on the mechanism of trifluoromethylation of isoquinoline itself is not extensively documented, mechanistic proposals often invoke the formation of a key radical adduct. nih.gov DFT calculations on similar systems, such as the trifluoromethylation of other heterocycles, have provided valuable precedents for understanding these processes. researchgate.net
Application of Computational Methods in Reaction Pathway Analysis
The analysis of reaction pathways using computational methods provides a comprehensive understanding of a chemical transformation, including its feasibility, selectivity, and the factors that govern its outcome. This involves constructing a detailed reaction profile, often referred to as a reaction coordinate diagram, which maps the energy of the system as it progresses from reactants to products.
For the synthesis of this compound, computational reaction pathway analysis can be used to:
Compare different proposed mechanisms: When multiple reaction pathways are plausible, DFT calculations can be employed to determine the most energetically favorable route by comparing the activation energies of the rate-determining steps.
Understand regioselectivity: In cases where trifluoromethylation can occur at different positions on the isoquinoline ring, computational analysis can explain the observed regioselectivity by comparing the energies of the transition states leading to the different products.
Investigate the role of catalysts and reagents: The interaction of catalysts, such as transition metals or photoredox catalysts, with the reactants can be modeled to understand their role in facilitating the reaction. researchgate.net
Q & A
What are the most efficient synthetic routes for 1-(trifluoromethyl)isoquinoline, and how do reaction conditions influence yield?
Methodological Answer:
Two primary synthetic strategies are widely used:
- Bischler-Napieralski Cyclization : Starting with phenethylamine derivatives, acylation followed by microwave-assisted cyclization generates the isoquinoline core. Subsequent oxidation with MnO₂ in xylene introduces the trifluoromethyl group. However, scalability issues arise due to intermediate instability .
- N-Oxide Trifluoromethylation : Treating isoquinoline N-oxide with trifluoromethyl trimethylsilane (TMSCF₃) under mechanochemical conditions (e.g., ball milling) achieves direct trifluoromethylation. This method scales efficiently (>100 g batches) and avoids harsh solvents .
- Phosphonium-Trifluoroacetamide Chemistry : Phenethylphosphonium salts with trifluoroacetamide groups undergo cyclization to form the trifluoromethylated isoquinoline backbone. Polar aprotic solvents (e.g., DMF) enhance yields by stabilizing intermediates .
Key Optimization Factors : Temperature control (80–120°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling steps) critically impact yield and purity.
How is the electronic structure of this compound characterized, and what techniques validate its molecular geometry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms the presence and position of the CF₃ group (δ ≈ -60 to -70 ppm). ¹H-¹³C HMBC correlations map aromatic proton couplings to the CF₃-bearing carbon .
- X-ray Crystallography : Resolves planar isoquinoline geometry and CF₃-induced distortion. For example, bond angles near the CF₃ group deviate by 2–5° due to steric and electronic effects .
- Density Functional Theory (DFT) : Computations predict electron-withdrawing effects of CF₃, reducing electron density on the isoquinoline ring (HOMO-LUMO gap ~4.5 eV) .
What reaction pathways enable functionalization of this compound for medicinal chemistry applications?
Methodological Answer:
- Nucleophilic Aromatic Substitution : Bromination at the 1-position (using NBS or Br₂/FeCl₃) creates handles for cross-coupling. Amines or thiols substitute bromine under Pd catalysis (e.g., Buchwald-Hartwig) .
- Metal-Mediated Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at the 4-position. Pd(PPh₃)₄ in THF at 80°C achieves >70% yield .
- Electrophilic Trifluoromethylation : TMSCF₃ or Umemoto reagents add CF₃ to pre-functionalized isoquinolines under Cu(I) catalysis .
How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Advanced Analysis:
The CF₃ group exerts strong electron-withdrawing effects (-I effect), polarizing the isoquinoline ring and stabilizing negative charges. This:
- Reduces pKa of adjacent protons by ~1–2 units, enhancing acidity .
- Increases lipophilicity (logP +0.5–1.0), improving membrane permeability in biological assays .
- Directs electrophilic substitution to the 5- and 8-positions due to meta-directing effects, confirmed by regioselective nitration studies .
What biological targets interact with this compound derivatives, and how are binding mechanisms studied?
Advanced Research:
- mGlu4 Receptor Modulation : Derivatives like VU2957 act as positive allosteric modulators (PAMs). Radioligand displacement assays (³H-L-AP4) and cAMP inhibition studies (IC₅₀ < 100 nM) validate target engagement .
- Topoisomerase I Inhibition : Trifluoromethyl isoquinolines intercalate DNA, disrupting topoisomerase-DNA complexes. Fluorescence polarization assays measure IC₅₀ values .
- Kinase Binding : Computational docking (AutoDock Vina) predicts hydrogen bonding between CF₃ and ATP-binding pockets (e.g., EGFR kinase) .
What analytical challenges arise when characterizing this compound, and how are they mitigated?
Methodological Guidance:
- ¹⁹F NMR Signal Splitting : CF₃ groups split signals due to coupling with adjacent protons. Decoupling techniques or high-field NMR (≥500 MHz) resolve multiplet overlap .
- Chromatographic Purity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates regioisomers. MS-ESI confirms molecular ions (e.g., [M+H]⁺ at m/z 202) .
- Crystallization Difficulties : Co-crystallization with benzenesulfonic acid improves crystal lattice stability .
How do computational models predict the photophysical behavior of this compound complexes?
Advanced Methodology:
- Time-Dependent DFT (TD-DFT) : Models charge-transfer (CT) states in organoboron complexes. For example, 1-(3-(trifluoromethyl)pyrazolyl)isoquinoline-BPh₂ complexes exhibit photoinduced electron transfer (PET) from the isoquinoline moiety to boron, validated by fluorescence lifetime decay (τ ≈ 5–10 ns) .
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility trends. Acetonitrile stabilizes CF₃ groups via dipole-dipole interactions .
What are the key challenges in scaling up this compound synthesis?
Advanced Optimization:
- Intermediate Stability : Crude bromo intermediates (e.g., 1-bromo-4-(trifluoromethyl)isoquinoline) degrade upon storage. In-line purification (e.g., flash chromatography) minimizes decomposition .
- Solvent Selection : Xylene or DMF improves solubility but complicates recycling. Switchable solvents (e.g., CO₂-triggered ionic liquids) reduce waste .
- Catalyst Poisoning : Residual fluorine impurities deactivate Pd catalysts. Scavengers (e.g., silica gel-bound thiourea) remove F⁻ ions .
How do substituent modifications on the isoquinoline core affect pharmacological activity?
Structure-Activity Relationship (SAR) Insights:
- 4-Position Substitution : Electron-withdrawing groups (e.g., Cl, NO₂) enhance kinase inhibition (IC₅₀ ↓ by 50%) but reduce solubility. Hydroxypropyl morpholine side chains improve bioavailability (F% ↑ from 20% to 45%) .
- 1-Position Diversity : Arylthio groups (e.g., 1-(phenylthio)-CF₃-isoquinoline) increase metabolic stability (t₁/₂ > 6 h in liver microsomes) .
How do this compound derivatives compare to other fluorinated heterocycles in drug discovery?
Comparative Analysis:
- vs. Trifluoromethyl Quinolines : Isoquinolines exhibit higher DNA intercalation due to planar rigidity (ΔTm ↑ 3–5°C) but lower blood-brain barrier penetration (logBB ↓ 0.3) .
- vs. Tetrafluoropyridines : CF₃-isoquinolines show superior mGlu4 PAM activity (EC₅₀ 50 nM vs. 200 nM) but similar off-target GABAergic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
